



Application Notes and Protocols for Crelosidenib (LY3410738) in Mouse Models

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Compound of Interest		
Compound Name:	Crelosidenib	
Cat. No.:	B10856147	Get Quote

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Introduction

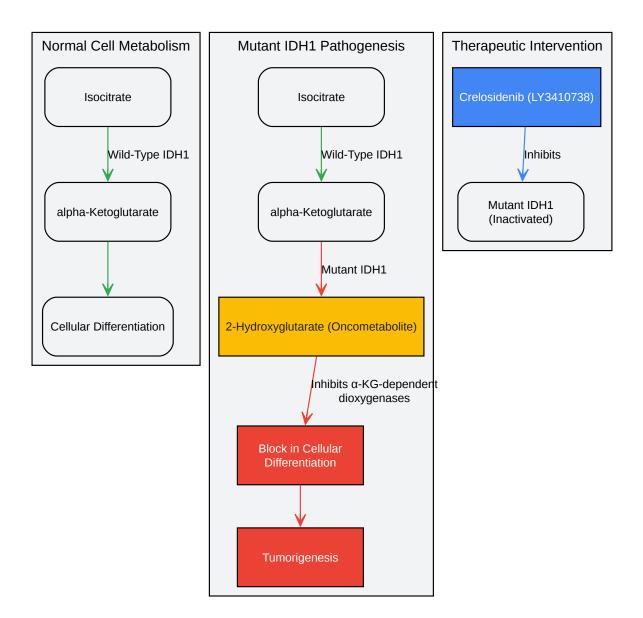
Crelosidenib, also known as LY3410738, is a potent, selective, and orally bioavailable covalent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1] Mutations in IDH1, particularly at the R132 residue, are found in various cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a key role in oncogenesis by inducing a block in cellular differentiation.[2][3] Crelosidenib selectively inhibits this mutant IDH1 activity, leading to a reduction in 2-HG levels, induction of cell differentiation, and inhibition of tumor cell proliferation.[2] Notably, Crelosidenib has the ability to cross the blood-brain barrier, making it a promising agent for brain tumors like glioma. This document provides detailed application notes and protocols for the dosing and administration of Crelosidenib in various mouse models based on available preclinical data.

Mechanism of Action

Mutant IDH1 enzymes gain the ability to convert α -ketoglutarate (α -KG) to 2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a subsequent blockage of cellular differentiation, which contributes to tumorigenesis. **Crelosidenib** covalently binds to a cysteine residue in an allosteric pocket of the mutant IDH1



enzyme, inactivating it and thereby reducing 2-HG levels.[2] This restores normal cellular differentiation and inhibits the proliferation of cancer cells.



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Caption: Mechanism of action of Crelosidenib in mutant IDH1 cancer.

Data Presentation



In Vivo Pharmacodynamic and Efficacy Studies of

Crelosidenib

Mouse Model	Cancer Type	Dosing Regimen	Administr ation Route	Study Duration	Key Findings	Referenc e
Athymic Nude Mice (TB08 cell xenograft)	Not Specified	0-32 mg/kg, twice daily	Oral Gavage	3 days	Dose- dependent reduction of 2- hydroxyglut arate.	
Patient- Derived Xenograft (PDX)	Acute Myeloid Leukemia (AML)	Not specified	Not specified	Not specified	More robust and durable efficacy compared to Ivosidenib (AG-120).	
FLT3- mutated AML Model	Acute Myeloid Leukemia (AML)	Not specified	Not specified	Not specified	Increased efficacy, potent anti- leukemic effect, reduced 2- HG, and enhanced differentiati on when combined with chemother apy or a FLT3 inhibitor.	



Experimental Protocols General Preparation of Crelosidenib for Oral Administration

Note: The exact vehicle formulation for preclinical studies with **Crelosidenib** is not consistently reported in publicly available literature. A common vehicle for oral gavage of hydrophobic compounds is a suspension in a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. It is highly recommended to perform small-scale formulation trials to determine the optimal vehicle for your specific experimental needs.

Materials:

- Crelosidenib (LY3410738) powder
- 0.5% (w/v) Methylcellulose
- 0.2% (v/v) Tween 80
- Sterile, purified water
- Mortar and pestle or homogenizer
- Magnetic stirrer and stir bar
- Sterile tubes for storage

Procedure:

- Calculate the required amount of **Crelosidenib** and vehicle for the planned experiment.
- Prepare the vehicle by dissolving methylcellulose and Tween 80 in sterile water. Mix thoroughly using a magnetic stirrer until a clear solution is formed.
- Weigh the appropriate amount of Crelosidenib powder.
- To create a homogenous suspension, gradually add a small amount of the vehicle to the
 Crelosidenib powder in a mortar and pestle or use a homogenizer.



- Once a smooth paste is formed, slowly add the remaining vehicle while continuously mixing.
- Continue to stir the suspension for at least 15-30 minutes before administration to ensure uniformity.
- Store the formulation at 4°C for short-term use. It is recommended to prepare the formulation fresh daily. Always vortex the suspension immediately before each administration.

Pharmacodynamic Study in a Xenograft Mouse Model

This protocol is based on a study that evaluated the effect of **Crelosidenib** on 2-HG levels.

Mouse Model:

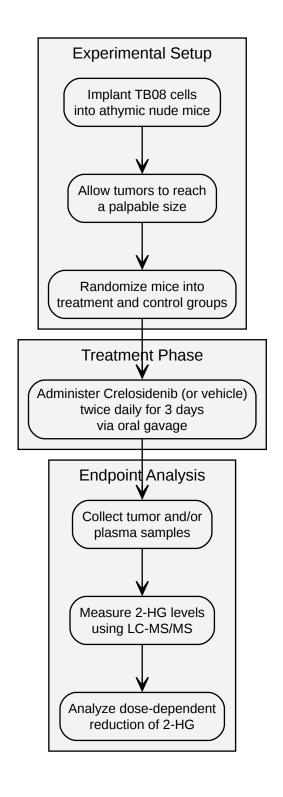
Athymic nude mice bearing TB08 cell-line derived xenografts.

Dosing:

- Dose Range: 1, 2, 4, 8, 16, and 32 mg/kg.
- Frequency: Twice daily (e.g., every 12 hours).
- Administration: Oral gavage.
- Duration: 3 days.

Experimental Workflow:





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Caption: Workflow for a pharmacodynamic study of **Crelosidenib**.

Procedure:



- Implant TB08 cells subcutaneously into the flank of athymic nude mice.
- Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups, including a vehicle control group.
- Administer the specified doses of Crelosidenib or vehicle control by oral gavage twice daily for three consecutive days.
- At the end of the treatment period, euthanize the mice and collect tumor tissue and plasma samples.
- Analyze the 2-HG levels in the collected samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
- Evaluate the dose-response relationship between Crelosidenib administration and 2-HG levels.

Efficacy Study in an AML Patient-Derived Xenograft (PDX) Model

This is a generalized protocol based on the reported use of **Crelosidenib** in AML PDX models. Specifics such as the exact dosing regimen and duration should be optimized for the particular PDX model being used.

Mouse Model:

• Immunocompromised mice (e.g., NSG mice) engrafted with human AML cells from patients with IDH1 mutations.

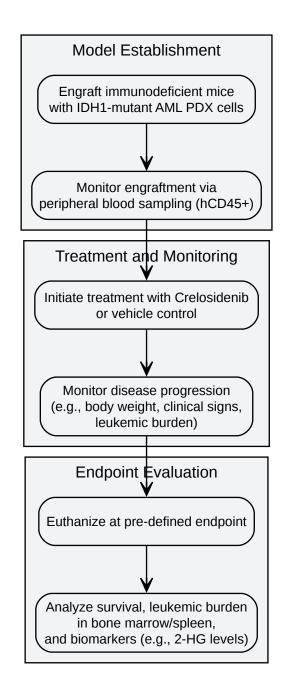
Dosing:

- Dose: To be determined based on tolerability and pharmacodynamic studies. A starting point could be in the range of 10-30 mg/kg daily or twice daily.
- Frequency: Daily or twice daily.
- Administration: Oral gavage.



• Duration: Long-term, until a pre-defined endpoint is reached (e.g., tumor volume, signs of disease progression, or a set number of weeks).

Experimental Workflow:



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Caption: Workflow for an efficacy study of Crelosidenib in an AML PDX model.



Procedure:

- Engraft immunodeficient mice with primary human AML cells harboring an IDH1 mutation.
- Monitor the engraftment of human cells, for example, by measuring the percentage of human CD45+ cells in the peripheral blood.
- Once engraftment is confirmed, randomize the mice into treatment and control groups.
- Administer Crelosidenib or vehicle control orally at the predetermined dose and schedule.
- Monitor the mice regularly for signs of disease progression, body weight changes, and overall health.
- At the study endpoint, collect tissues such as bone marrow and spleen to assess leukemic burden.
- Analyze survival data and the effect of **Crelosidenib** on disease progression.

Safety and Toxicology

Currently, there is limited publicly available information on the preclinical safety and toxicology of **Crelosidenib** in mouse models. As with any investigational drug, it is crucial to conduct tolerability studies to determine the maximum tolerated dose (MTD) and to monitor for any adverse effects during efficacy studies. This should include regular monitoring of body weight, clinical observations (e.g., changes in posture, activity, grooming), and, if necessary, hematology and clinical chemistry analysis.

Disclaimer

These application notes and protocols are intended for research purposes only and are based on a review of available scientific literature. The provided information is not a substitute for a thorough literature search and optimization of experimental conditions. Researchers should exercise their own judgment and expertise in designing and conducting experiments. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.



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